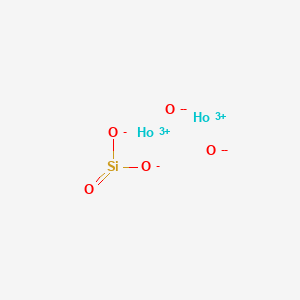![molecular formula C23H26N2O4 B577095 methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate CAS No. 14478-58-1](/img/structure/B577095.png)
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate is a naturally occurring indole alkaloid found in the leaves of Aspidosperma quebracho-blanco, a tree native to South America . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate can be synthesized through several methods. One common approach involves the acetylation of akuammidine, another indole alkaloid, using acetic anhydride in the presence of a base such as pyridine . The reaction typically occurs at room temperature and yields acetylakuammidine as the primary product.
Industrial Production Methods
While there is limited information on the large-scale industrial production of acetylakuammidine, the synthetic route mentioned above can be adapted for industrial purposes. The process would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of acetylakuammidine, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[123102,1004,9
Chemistry: It serves as a model compound for studying indole alkaloid chemistry and developing new synthetic methodologies.
Industry: methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate and its derivatives can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action of acetylakuammidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. Studies suggest that it may inhibit certain enzymes involved in cellular processes, thereby exerting its antimicrobial and antioxidant activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Akuammidine: The parent compound from which acetylakuammidine is derived.
Aspidospermine: Another indole alkaloid found in Aspidosperma species with similar biological activities.
Quebrachidine: An indole alkaloid with structural similarities to acetylakuammidine.
Uniqueness
methyl (1S,14S,15Z)-13-(acetyloxymethyl)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate is unique due to its acetyl group, which imparts distinct chemical and biological properties compared to its parent compound, akuammidine. This modification enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
14478-58-1 |
|---|---|
Molekularformel |
C23H26N2O4 |
Molekulargewicht |
394.471 |
InChI |
InChI=1S/C23H26N2O4/c1-4-14-11-25-19-10-17(14)23(22(27)28-3,12-29-13(2)26)20(25)9-16-15-7-5-6-8-18(15)24-21(16)19/h4-8,17,19-20,24H,9-12H2,1-3H3/b14-4+/t17-,19-,20?,23?/m0/s1 |
InChI-Schlüssel |
BTWSGPSNLRSENY-STXAQZFFSA-N |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(COC(=O)C)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


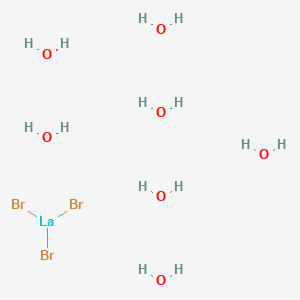

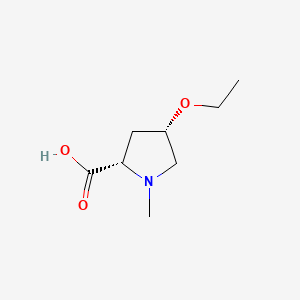
![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)
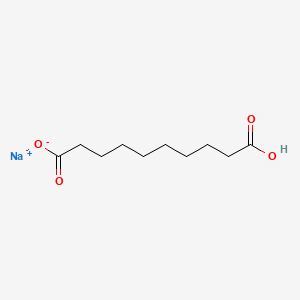
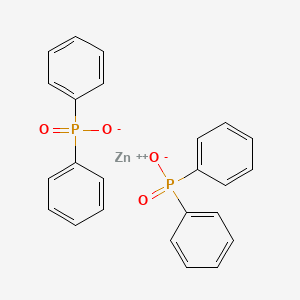
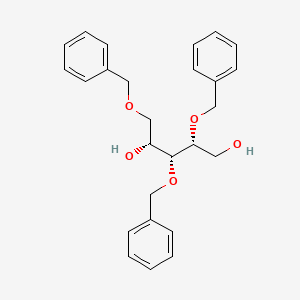
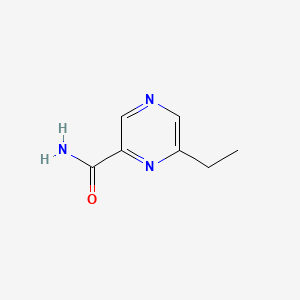
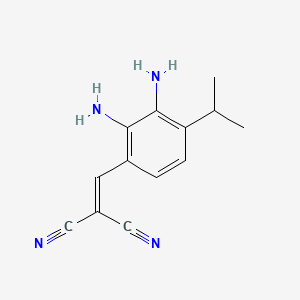
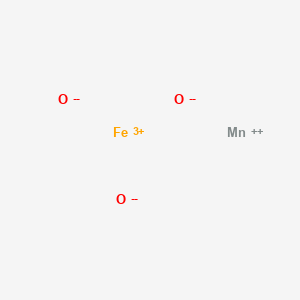
![(1R,2S,5S,7S,10S,11S,13R,15R,16R,19S)-7-hydroxy-10,15,19-trimethyl-14-oxapentacyclo[11.5.1.02,11.05,10.016,19]nonadecan-12-one](/img/structure/B577032.png)
